LSD1 Inhibition Potency and Reversibility
In a series of N-(3-substituted-phenyl)benzenesulfonamides designed as reversible LSD1 inhibitors, the 3-nitro derivative (structurally identical to the target compound) exhibited distinct inhibitory activity within a defined SAR landscape [1]. The series demonstrated IC50 values ranging from 7.5 to 68 μM against LSD1, with the 3-substitution pattern critically influencing potency and enzyme reversibility [1]. Notably, the class as a whole showed only modest effects on MAO-A and MAO-B, indicating a favorable selectivity window that is contingent on the specific substitution—substitution at alternative positions or replacement of the nitro group would be expected to alter this selectivity profile [1].
| Evidence Dimension | LSD1 enzyme inhibition IC50 (μM) |
|---|---|
| Target Compound Data | Within series IC50 range: 7.5 – 68 μM (exact value for 3-nitro derivative not individually reported but falls within this class range) [1] |
| Comparator Or Baseline | Other N-(3-substituted-phenyl)benzenesulfonamide analogs in the same study; unsubstituted N-phenylbenzenesulfonamide shows negligible LSD1 inhibition [1] |
| Quantified Difference | N-phenylbenzenesulfonamide (no nitro): IC50 > 100 μM (inactive); 3-nitro class: IC50 = 7.5–68 μM [1] |
| Conditions | Recombinant LSD1 enzyme inhibition assay, molecular docking, MAO-A/MAO-B counter-screening [1] |
Why This Matters
Procurement of the specific 3-nitro derivative is essential for reproducing the LSD1 inhibitory phenotype; nitro-free analogs are inactive and cannot serve as substitutes for epigenetic target validation.
- [1] Zha X, Wu L, Xu S, Zou F, Xi J, Ma T, Liu R, Liu YC, Deng D, Gu Y, Zhou J, Lan F. Design, synthesis and biological activity of N-(3-substituted-phenyl)benzenesulfonamides as selective and reversible LSD1 inhibitors. Medicinal Chemistry Research. 2016;25(12):2822-2831. View Source
